N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Aza-Michael addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions results in the formation of chiral piperazines.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE undergoes various chemical reactions:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Cyclization Reactions: These reactions can form additional ring structures, enhancing the compound’s stability and activity.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.
Medicine: Explored for its anti-allergic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE can be compared with other piperazine derivatives, such as:
Trimetazidine: Used for its anti-anginal properties.
Ranolazine: Known for its anti-ischemic effects.
Aripiprazole: An antipsychotic agent.
The uniqueness of this compound lies in its specific combination of chlorophenyl and fluorophenyl groups, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3S/c1-29(27,28)25(14-16-6-8-17(21)9-7-16)15-20(26)24-12-10-23(11-13-24)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAPTSFIDOAUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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